1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
Description
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with chlorine at the 1-position and a phenyl ring bearing difluoromethoxy (4-position) and trifluoromethyl (2-position) groups. This compound is structurally related to its non-chlorinated parent, 1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one (CAS: 1804148-11-5), which has a molar mass of 268.18 g/mol, a predicted boiling point of 249.3°C, and a density of 1.310 g/cm³ . The addition of chlorine enhances its electrophilicity and may influence its reactivity in synthetic applications or biological interactions.
Properties
Molecular Formula |
C11H8ClF5O2 |
|---|---|
Molecular Weight |
302.62 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O2/c1-5(18)9(12)7-3-2-6(19-10(13)14)4-8(7)11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
VROBSXZBJOQGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
1-(2-(Difluoromethoxy)-6-(Trifluoromethyl)Phenyl)Propan-2-One
- Molecular Formula : C₁₁H₉F₅O₂ (identical to the parent compound)
- Key Differences: The difluoromethoxy group is at the 2-position instead of the 4-position on the phenyl ring.
3-(4-Chlorophenyl)-1-(4-Hydroxyphenyl)Prop-2-En-1-One
- Molecular Formula : C₁₅H₁₁ClO₂
- Key Differences: A chalcone derivative with a conjugated enone system and hydroxy/chloro substituents. The absence of fluorinated groups reduces lipophilicity compared to the target compound, while the enone moiety enables distinct reactivity (e.g., Michael additions) .
1-Chloro-1-[(4-Methoxyphenyl)Hydrazinylidene]Propan-2-One
Physicochemical Properties
*Calculated based on parent compound’s mass + Cl substitution.
†Predicted based on halogenated compound trends.
‡Calculated from molecular formula.
Electronic and Steric Effects
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups in the target compound create a strong electron-deficient aromatic system, enhancing electrophilicity at the ketone position. This contrasts with methoxy (-OCH₃) or hydroxy (-OH) substituents in chalcones, which are electron-donating .
- Steric Hindrance : The 2-position CF₃ group in the target compound may hinder reactions at the ortho position, whereas chalcones with para-substituents exhibit less steric interference .
Research Findings and Trends
- Crystallography : Structural studies on related compounds (e.g., hydrazinylidene derivatives) reveal planar geometries and intermolecular hydrogen bonding, which could guide crystallization strategies for the target compound .
- Synthetic Efficiency: Chalcone synthesis methods (e.g., room-temperature condensation in ethanol/NaOH) offer scalable routes, but fluorinated compounds often require specialized conditions (e.g., anhydrous, low-temperature) .
Preparation Methods
Synthetic Methodologies
Starting Materials and Reagents
The synthesis begins with appropriately substituted benzene derivatives. Key precursors include:
- 4-Hydroxy-2-(trifluoromethyl)benzaldehyde : Serves as the base aromatic compound.
- Difluoromethyl ether reagents : For introducing the difluoromethoxy group.
- Chlorination agents : Such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent hydrolysis of sensitive intermediates.
Stepwise Synthesis
The preparation involves three primary stages:
Functionalization of the Aromatic Ring
Trifluoromethylation :
- The trifluoromethyl group is introduced via Ullmann-type coupling or direct fluorination using reagents like CF₃I in the presence of copper catalysts.
- Example reaction:
$$
\text{Ar-H} + \text{CF}3\text{I} \xrightarrow{\text{Cu, DMF}} \text{Ar-CF}3 + \text{HI}
$$ - Yield: ~60–70% under optimized conditions.
Difluoromethoxy Introduction :
Formation of the Propan-2-One Moiety
Friedel-Crafts Acylation :
- The ketone group is introduced via reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃).
- Example:
$$
\text{Ar-H} + \text{ClCOCH}3 \xrightarrow{\text{AlCl}3} \text{Ar-COCH}_3 + \text{HCl}
$$ - Challenges: Regioselectivity due to competing substitution sites.
Chlorination at the α-Position :
- The α-chlorine is introduced using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under radical initiation.
- Solvent: Dichloromethane or carbon tetrachloride.
- Yield: 50–65%.
Final Assembly
- The intermediates are coupled via nucleophilic substitution or cross-coupling reactions.
- Key step :
$$
\text{Ar-OCHF}2 + \text{Cl-CO-CH}2\text{-Ar'} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$ - Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Reaction Mechanisms and Optimization
Halogenation Dynamics
The α-chlorination proceeds via a radical mechanism initiated by UV light or azobisisobutyronitrile (AIBN):
$$
\text{RH} + \text{Cl}_2 \xrightarrow{\text{AIBN}} \text{RCl} + \text{HCl}
$$
Side reactions (e.g., over-chlorination) are mitigated by controlling stoichiometry and reaction time.
Purification and Characterization
Purification Techniques
Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 3.2 (s, CH₃), δ 6.8–7.5 (aromatic H) | |
| ¹³C NMR | δ 208.5 (C=O), δ 120–140 (CF₃, OCHF₂) | |
| IR | 1720 cm⁻¹ (C=O), 1100 cm⁻¹ (C-F) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
